2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-16-7-9-18(10-8-16)15-27-22-23-19-12-14-26-20(19)21(25)24(22)13-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWVWVPNQWSNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent, such as xylene or toluene, in the presence of a desiccant like calcium chloride . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Scientific Research Applications
This compound has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its neuroprotective and anti-neuroinflammatory properties . Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, suggesting its potential use in treating neurodegenerative diseases . Additionally, it has been evaluated for its antimicrobial and antitubercular activities, showing significant efficacy against Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of key molecular pathways. It has been shown to inhibit the endoplasmic reticulum stress response and apoptosis pathways, as well as the NF-kB inflammatory pathway . These actions are mediated through interactions with specific molecular targets, such as ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thienopyrimidinone derivatives are structurally diverse, with variations primarily in substituents at positions 2 and 3. Below is a detailed comparison with key analogs:
Substituent Variations and Molecular Properties
Key Observations:
Biological Activity
The compound 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Anticancer Activity
Recent studies have investigated the anticancer properties of thienopyrimidine derivatives. The compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that it exhibits significant antiproliferative activity, particularly against breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 20.0 | Inhibition of DNA synthesis |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown promising activity as an acetylcholinesterase (AChE) inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 (nM) | Reference Compound | Mechanism of Action |
|---|---|---|---|
| Acetylcholinesterase | 200 | Donepezil (50 nM) | Competitive inhibition |
This inhibition suggests potential therapeutic applications in cognitive enhancement and neuroprotection.
Anti-inflammatory Properties
In addition to its anticancer and enzyme-inhibitory activities, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.
Case Studies
- Study on Anticancer Effects : A study published in Cancer Letters investigated a series of thienopyrimidine derivatives, including our compound. The results highlighted its ability to inhibit tumor growth in xenograft models, with a notable reduction in tumor size and weight compared to controls.
- Neuroprotective Study : Research conducted on neuroprotection indicated that the compound could ameliorate cognitive deficits in animal models induced by neurotoxic agents. Behavioral assessments showed improved memory retention and learning capabilities.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of the compound. Preliminary data suggest moderate absorption with a half-life conducive to once-daily dosing regimens. Further studies are needed to elucidate its metabolic pathways and potential drug interactions.
Q & A
What are the key synthetic routes for preparing 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves cyclization of substituted thiophene precursors with lactams or nitriles under acidic conditions. For example, cyclization of ethyl 2-amino-4,5-trimethylene-thiophene-3-carboxylate with γ-butyrolactam in the presence of POCl₃ at 368–371 K yields structurally analogous compounds . For the target compound, key steps include:
- Thiolation: Introducing the 4-methylbenzylthio group via nucleophilic substitution (e.g., using NaSH or thiourea derivatives).
- Cross-coupling: Pd-catalyzed C–C coupling (e.g., Sonogashira or Suzuki reactions) to attach phenethyl groups, as demonstrated in related thieno-pyrimidine systems .
- Optimization: Yields improve with anhydrous conditions, controlled temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) for thieno-pyrimidinone derivatives?
Answer:
Discrepancies in NMR or HRMS data often arise from tautomerism, regioisomerism, or solvent effects. For example:
- Tautomerism: Thieno-pyrimidinones exhibit keto-enol tautomerism, which alters chemical shifts. DMSO-d₆ stabilizes the keto form, while CDCl₃ may favor enol forms .
- Regioisomerism: Ambiguities in substituent positioning (e.g., phenethyl vs. benzyl groups) require 2D NMR (COSY, NOESY) or X-ray crystallography for resolution .
- HRMS Validation: Match isotopic patterns (e.g., [M+H]⁺ or [M+Na]⁺) with theoretical values (e.g., ±5 ppm tolerance) .
What methodologies are recommended for analyzing structure-activity relationships (SAR) of thieno-pyrimidinone derivatives?
Answer:
SAR studies for this scaffold involve systematic substitution at positions 2, 3, and 6/7:
- Position 2 (Thioether): Replace 4-methylbenzylthio with arylthio or alkylthio groups to assess steric/electronic effects on bioactivity .
- Position 3 (Phenethyl): Modify phenethyl substituents (e.g., halogenation, methoxy groups) to evaluate hydrophobic interactions .
- Positions 6/7 (Dihydro): Hydrogenation or substitution alters ring planarity and π-stacking potential .
Tools: - Computational docking (e.g., AutoDock Vina) to predict binding affinities.
- In vitro assays (e.g., enzyme inhibition, cytotoxicity) with IC₅₀ comparisons .
How can researchers optimize reaction conditions for Pd-catalyzed cross-coupling in thieno-pyrimidinone systems?
Answer:
Key parameters for Pd-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig):
- Catalyst: Pd(OAc)₂ or PdCl₂(dppf) with ligands (XPhos, SPhos) for electron-deficient aryl halides .
- Base: Cs₂CO₃ or K₃PO₄ in polar solvents (DMF, DMSO) at 80–100°C.
- Substrate Scope: Bromo- or iodo-substituted pyrimidinones react efficiently; chloro derivatives require higher temperatures .
Example: - 6-(Phenylethynyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one was synthesized in 85% yield using Pd(PPh₃)₄, CuI, and triethylamine in DMF at 80°C .
What advanced techniques are used to confirm the regiochemistry of substituted thieno-pyrimidinones?
Answer:
- X-ray Crystallography: Definitive proof of regiochemistry, as shown for 2-ethoxy-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one .
- NOE Correlations: Detect spatial proximity between substituents (e.g., phenethyl protons and thioether groups) .
- Isotopic Labeling: Use ¹³C or ¹⁵N-labeled precursors to track bond formation .
How do electronic effects influence the reactivity of the thieno-pyrimidinone core in nucleophilic substitution reactions?
Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or halide substituents at position 6 activate the thieno-pyrimidinone core for nucleophilic attack (e.g., thiolation or amination) .
- Electron-Donating Groups (EDGs): Methoxy or methyl groups reduce reactivity, requiring harsher conditions (e.g., NaH in DMF at 120°C) .
Case Study: - 6-Bromo derivatives undergo Pd-catalyzed amination with tert-butylamine in 19–32% yield, while unsubstituted analogs show no reactivity .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification: Column chromatography is impractical for large batches; switch to recrystallization (e.g., isopropanol/water mixtures) .
- Byproducts: Thiourea or disulfide byproducts form during thiolation; optimize reducing agents (e.g., Zn/HCl) .
- Stability: Dihydrothieno-pyrimidinones are sensitive to oxidation; store under inert gas (N₂/Ar) at –20°C .
How can researchers design analogs of this compound to improve metabolic stability?
Answer:
- Bioisosteric Replacement: Replace the thioether with sulfone or sulfonamide groups to reduce glutathione conjugation .
- Cyclopropanation: Introduce cyclopropyl groups at position 7 to block cytochrome P450 oxidation .
- Deuterium Labeling: Deuterate labile C–H bonds (e.g., phenethyl CH₂) to slow metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
